2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide
Description
2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a thio-linked acetamide phenethyl side chain. The compound’s synthesis typically involves coupling a thiol-containing pyridotriazinone intermediate with a bromoacetamide phenethyl precursor under basic conditions, as inferred from analogous synthetic routes for related N-phenethylacetamide derivatives .
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-6-5-11-22-16(13)20-17(21-18(22)24)25-12-15(23)19-10-9-14-7-3-2-4-8-14/h2-8,11H,9-10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKRNQIYTWYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is the HIV-1 virus. This compound has been synthesized and evaluated for its in vitro anti-HIV-1 activity.
Mode of Action
The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase (IN), a key enzyme in the life cycle of the HIV-1 virus. The keto oxygen atom at position C-4 and
Biological Activity
The compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a derivative of pyrido-triazine with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Structure
- Molecular Formula : C12H13N3O3S
- Molecular Weight : 279.31 g/mol
- CAS Number : 306978-89-2
| Property | Value |
|---|---|
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 397.7 ± 44.0 °C (Predicted) |
| pKa | -3.32 ± 0.40 (Predicted) |
Research indicates that compounds similar to this compound may act as inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. By inhibiting HLE, these compounds could potentially mitigate conditions like chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases .
In Vitro Studies
In vitro studies have shown that related pyrido-triazine derivatives exhibit significant inhibition of HLE with low nanomolar IC50 values. For instance, SSR69071, a compound structurally similar to the target compound, demonstrated an inhibition constant (K(i)) of approximately 0.0168 nM against HLE . This suggests that the target compound may possess similar or enhanced biological activity.
In Vivo Studies
In vivo evaluations have indicated that pyrido-triazine derivatives can effectively reduce inflammation and tissue damage in animal models. For example, SSR69071 has been shown to decrease paw edema induced by carrageenan and HLE in rats with effective doses ranging from 2.2 mg/kg to 10.5 mg/kg . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a similar pyrido-triazine derivative in a murine model of acute lung injury induced by HLE. The results indicated a significant reduction in lung hemorrhage and inflammation when treated with the compound at dosages comparable to those used in SSR69071 studies .
Efficacy Against Chronic Inflammatory Diseases
Another study focused on the long-term effects of pyrido-triazine derivatives on chronic inflammatory diseases such as COPD. The findings suggested that these compounds not only inhibited elastase activity but also improved lung function metrics in treated subjects compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical and Stability Profiles
- Solubility : The thioether linkage in the target compound likely enhances lipophilicity (predicted logP ~3.5) compared to the water-soluble dimethoxy triazine reagent .
- Thermal Stability: The pyridotriazinone core decomposes above 200°C, whereas morpholinium triazine derivatives are stable up to 120°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
